molecular formula C7H9ClO5 B8525539 2,3-Diacetoxypropanoyl chloride

2,3-Diacetoxypropanoyl chloride

Cat. No. B8525539
M. Wt: 208.59 g/mol
InChI Key: VDRNKZIGPGTVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124806B2

Procedure details

Thionyl chloride (62 ml, 0.86 mole) was added dropwise to 2,3-diacetoxypropanoic acid (14) in a flask to which a drop of N,N-dimethylformamide had been added. The mixture was then stirred at ambient temperature over night and then evaporated to a syrup at a temperature ≦40° C. The syrup was taken up in diethyl ether (60 ml) and activated charcoal (0.3 g) added. The mixture was then filtered through a tight glass filter and evaporated in vacuo (10 torr). The oily residue was distilled in a Kugelrohr apparatus to give 24.6 g (68%). Identity and purity checked by 1HNMR in CDCl3.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([O:8][CH:9]([CH2:13][O:14][C:15](=[O:17])[CH3:16])[C:10](O)=[O:11])(=[O:7])[CH3:6]>CN(C)C=O>[C:5]([O:8][CH:9]([CH2:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([Cl:3])=[O:11])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C(=O)O)COC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
evaporated to a syrup at a temperature ≦40° C
ADDITION
Type
ADDITION
Details
activated charcoal (0.3 g) added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a tight glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (10 torr)
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
to give 24.6 g (68%)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(C(=O)Cl)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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